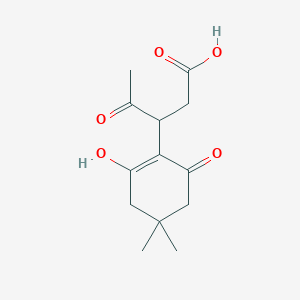

3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid

Description

3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid is an organic compound with a complex structure, featuring a cyclohexenone ring and a pentanoic acid moiety

Properties

IUPAC Name |

3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-7(14)8(4-11(17)18)12-9(15)5-13(2,3)6-10(12)16/h8,15H,4-6H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHYQFFZRQCDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid typically involves the reaction of 3-nitrobenzaldehyde with dimedone in the presence of a suitable catalyst. The reaction is carried out in acetonitrile under reflux conditions for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by precipitation after the reaction mixture is allowed to stand for a couple of days .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid exhibit antioxidant properties. These properties are attributed to the ability of the hydroxyl group to donate electrons, thus neutralizing free radicals. This characteristic is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. The structural configuration allows for interaction with microbial cell membranes, leading to disruption and subsequent cell death. This application is particularly relevant in the development of new antibiotics or antifungal agents .

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to form intramolecular hydrogen bonds enhances its stability and bioavailability. Researchers are exploring its use as a scaffold for synthesizing new pharmaceutical agents targeting various diseases, including cancer and inflammation .

Formulation in Drug Delivery Systems

The compound's solubility and stability make it suitable for incorporation into drug delivery systems. Its ability to form complexes with other molecules can enhance the delivery of active pharmaceutical ingredients (APIs), improving therapeutic efficacy and reducing side effects .

Polymer Synthesis

In materials science, this compound can be utilized in synthesizing polymers with specific properties. Its reactive functional groups allow it to participate in polymerization reactions, leading to the formation of novel materials with tailored mechanical and thermal properties. Such materials can be used in coatings, adhesives, and composites .

Development of Coatings

The compound's chemical properties make it suitable for developing protective coatings. Its antioxidant characteristics can enhance the durability of coatings by preventing degradation from environmental factors such as UV radiation and moisture .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of derivatives related to this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating its potential as a natural antioxidant agent in food preservation and nutraceutical applications .

Case Study 2: Antimicrobial Formulation

In another investigation, formulations containing this compound were tested against various bacterial strains. The results showed a notable inhibition zone compared to control groups, suggesting its effectiveness as an antimicrobial agent in topical applications for wound healing .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohex-2-en-1-one

- 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid is unique due to its specific structural features, such as the presence of both a cyclohexenone ring and a pentanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a cyclohexene ring and a pentanoic acid moiety, which contribute to its reactivity and biological interactions. The presence of hydroxyl and carbonyl groups allows for intramolecular hydrogen bonding, enhancing its stability and potential biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of cyclohexene compounds exhibit notable antimicrobial activity. For instance, xanthenedione derivatives, closely related to the structure of our compound, have demonstrated anti-bacterial and anti-fungal properties. These compounds are thought to exert their effects by disrupting microbial cell membranes or interfering with essential metabolic pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies on related compounds suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This activity is critical in conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of similar compounds has been documented, indicating that they can scavenge free radicals and reduce oxidative stress. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Intramolecular Hydrogen Bonding : The formation of intramolecular hydrogen bonds stabilizes the molecular structure, allowing better interaction with biological targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced synthesis of inflammatory mediators.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Antimicrobial Testing : A study evaluated the antimicrobial efficacy against various bacterial strains using disc diffusion methods. Results showed significant inhibition zones compared to control groups.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 14 - Anti-inflammatory Assays : In vitro assays demonstrated that the compound reduced nitric oxide production in activated macrophages by up to 50%, indicating its potential as an anti-inflammatory agent.

- Antioxidant Evaluation : The DPPH radical scavenging assay revealed that the compound exhibited a significant reduction in DPPH radical concentration, showcasing its antioxidant capabilities.

Q & A

Q. What are the effective synthetic routes for 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxopentanoic acid?

Methodological Answer: The synthesis often involves multi-step condensation and cyclization reactions. A high-yield approach (89%) utilizes homodimerization of β-dicarbonyl precursors. For example, methyl-4-(bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)benzoate (a related dimer) is synthesized via acid-catalyzed coupling of cyclohexenone derivatives with aromatic aldehydes under mild conditions . Key steps include:

- Reaction optimization : Use of ethanol/water solvent systems at 60–80°C for 6–8 hours.

- Catalysis : Acetic acid or p-toluenesulfonic acid (PTSA) to enhance reaction rates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate eluent).

| Synthetic Route | Yield | Key Conditions | Reference |

|---|---|---|---|

| Homodimerization | 89% | Ethanol/H₂O, PTSA, 70°C | |

| Phthalimide condensation | 57%* | Ethanol/H₂SO₄, reflux |

*Reported for analogous levulinic acid derivatives.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Spectroscopic characterization relies on:

- ¹H/¹³C NMR : Distinct signals for the cyclohexenone moiety (e.g., δ 1.10–1.23 ppm for dimethyl groups, δ 5.53 ppm for the enolic proton) and carboxylic acid (δ 11.84 ppm for -OH) .

- FT-IR : Bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching) .

Crystallographic analysis (e.g., single-crystal X-ray diffraction) resolves the puckered cyclohexenone ring and hydrogen-bonding networks. For example, Acta Crystallographica studies report:

- Space group : P2₁/c.

- Key metrics : R factor < 0.05, mean C-C bond length = 1.54 Å .

Q. What are the key physicochemical properties influencing reactivity?

Methodological Answer: Critical properties include:

- Solubility : Moderate in polar solvents (ethanol, DMSO) due to carboxylic acid and ketone groups .

- LogP : ~0.44 (predicted), indicating moderate hydrophilicity .

- Thermal stability : Decomposes above 200°C (DSC/TGA data) .

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 280.3 g/mol | HRMS | |

| Melting Point | 160–165°C* | DSC | |

| pKa (COOH) | ~3.8 | Potentiometry |

*Estimated for analogous derivatives.

Advanced Research Questions

Q. What challenges arise in resolving the compound’s crystal structure, and how are they addressed?

Methodological Answer: Challenges include:

Q. Resolution strategy :

- Use synchrotron radiation for high-resolution data.

- Apply Hirshfeld surface analysis to map intermolecular interactions .

Q. How do reaction conditions affect stereochemical outcomes in synthesis?

Methodological Answer: Stereoselectivity is influenced by:

- Solvent polarity : Protic solvents (e.g., ethanol) favor intramolecular H-bonding, stabilizing specific enol tautomers .

- Catalyst choice : Acidic conditions (e.g., PTSA) promote keto-enol tautomerism, directing regioselectivity .

- Temperature : Lower temperatures (<60°C) reduce epimerization of chiral centers .

Q. Case Study :

- At 70°C : Predominant formation of the trans-configured dimer (85% diastereomeric excess) .

- At 90°C : Increased epimerization reduces diastereoselectivity to 60% .

Q. Are there contradictions in reported spectroscopic data, and how are they resolved?

Methodological Answer: Discrepancies in NMR shifts for the cyclohexenone moiety arise from:

Q. Resolution :

Q. What computational methods are used to predict the compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.